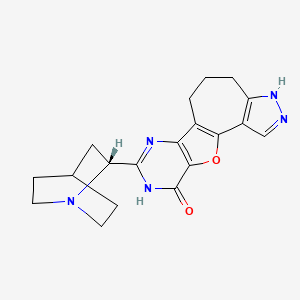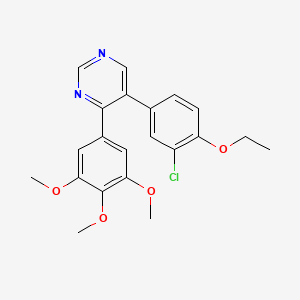
5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine: is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate aldehydes and amines.
Substitution reactions: Introduction of the chloro and ethoxy groups on the phenyl ring and the trimethoxy groups on the other phenyl ring can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the chloro group or the pyrimidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dechlorinated or reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules. Biology : It may serve as a probe or ligand in biochemical assays. Medicine Industry : Use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Chloro-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine
- 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4-dimethoxyphenyl)pyrimidine
Uniqueness
The presence of specific substituents such as the chloro, ethoxy, and trimethoxy groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique compared to other pyrimidine derivatives.
Eigenschaften
Molekularformel |
C21H21ClN2O4 |
|---|---|
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
5-(3-chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C21H21ClN2O4/c1-5-28-17-7-6-13(8-16(17)22)15-11-23-12-24-20(15)14-9-18(25-2)21(27-4)19(10-14)26-3/h6-12H,5H2,1-4H3 |
InChI-Schlüssel |
PMXUZPJQMLRIPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=CN=CN=C2C3=CC(=C(C(=C3)OC)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


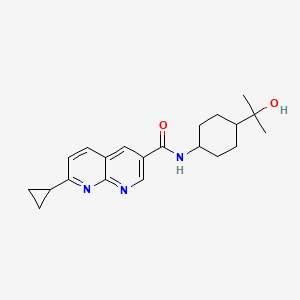
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)

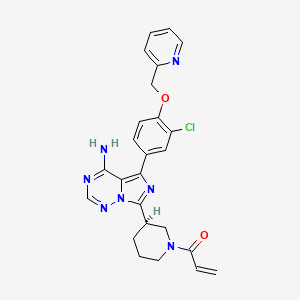
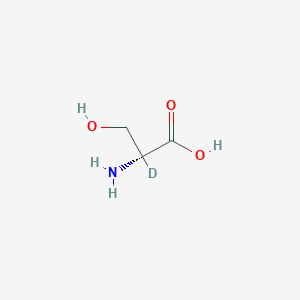
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)
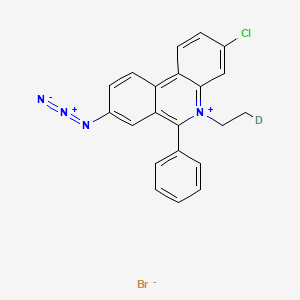
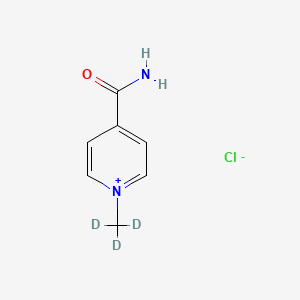
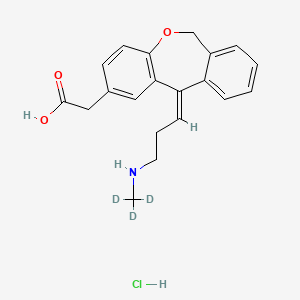
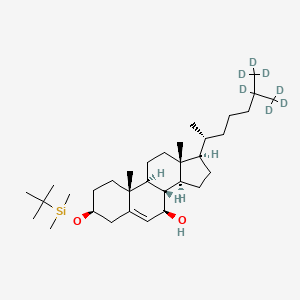
![[(2R,3S,4S,5R,6S)-6-[[(1S,5S,6R,8R,10R)-6-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-12-hydroxy-7-[(2R,3S)-2-[[(2S)-2-methoxy-3-sulfooxypropanoyl]amino]-3-methylpentanoyl]-3-oxo-2-oxa-4,7-diazatricyclo[6.3.1.01,5]dodecan-10-yl]oxy]-5-hexanoyloxy-3,4-dihydroxyoxan-2-yl]methyl hexanoate](/img/structure/B12411277.png)
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12411280.png)
![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
